molecular formula C20H19NO7 B3693752 2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B3693752
M. Wt: 385.4 g/mol
InChI Key: OLZHVQMFMGZISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a furan ring substituted with a nitrophenyl group, and a dioxane ring substituted with tert-butyl and methyl groups. Its intricate structure makes it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a dioxane derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of strong acid or base catalysts, along with solvents like methanol or ethanol, can facilitate the reaction. Post-reaction purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the dioxane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in organic synthesis.

    2,6-Di-tert-butyl-4-methylpyridine: Known for its use in organic reactions.

Uniqueness

2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione stands out due to its unique combination of a furan ring and a dioxane ring, along with the presence of a nitrophenyl group. This combination of structural features imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-19(2,3)20(4)27-17(22)15(18(23)28-20)11-14-9-10-16(26-14)12-5-7-13(8-6-12)21(24)25/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZHVQMFMGZISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Reactant of Route 5
2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

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